

An In-depth Technical Guide to 2'-Deoxy-2'fluoro-5-iodouridine

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Compound of Interest

Compound Name: 2'-Deoxy-2'-fluoro-5-iodouridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-5-iodouridine is a synthetic nucleoside analog with significant potential in antiviral and anticancer research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its biological evaluation and an exploration of its mechanism of action, including relevant signaling pathways, are presented to facilitate further research and development.

Chemical Structure and Properties

2'-Deoxy-2'-fluoro-5-iodouridine, also known as Fialuridine (FIRU), is a pyrimidine nucleoside analog. Its structure consists of a 5-iodouracil base attached to a 2-deoxy-2-fluoro-ribose sugar moiety.

Chemical Identifiers



Identifier	Value	
IUPAC Name	1-[(2R,3R,4S,5R)-3-fluoro-4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]-5- iodopyrimidine-2,4-dione	
SMILES	C1=C(C(=O)NC(=O)N1[C@H]2INVALID-LINKCO)O">C@@HF)I[1]	
InChI Key	Not readily available in search results.	
CAS Number	55612-21-0[1][2]	
Molecular Formula	C ₉ H ₁₀ FIN ₂ O ₅ [1][2]	

| Molecular Weight | 372.09 g/mol [1][2] |

Physicochemical Properties

Property	Value	Source
Melting Point	216-217°C	[3]
Solubility	Slightly soluble (1 g/L at 25°C)	

| Appearance | Solid |[2] |

// Nodes for the atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,1.5!"]; O2 [label="O", pos="-1.8,2.5!"]; N3 [label="N", pos="-1.8,0.5!"]; H3 [label="H", pos="-2.8,0.5!"]; C4 [label="C", pos="-1, -0.5!"]; O4 [label="O", pos="-1.5, -1.5!"]; C5 [label="C", pos="0.3, -0.5!"]; I5 [label="I", pos="1.3, -1.5!"]; C6 [label="C", pos="0.8,0.5!"]; H6 [label="H", pos="1.8,0.5!"];

// Nodes for the sugar ring C1_prime [label="C1", pos="0.5, 2.8!"]; H1_prime [label="H", pos="1.5, 2.8!"]; C2_prime [label="C2"', pos="-0.5, 3.8!"]; H2_prime [label="H", pos="-1.5, 3.8!"]; F2_prime [label="F", pos="-0.2, 4.8!"]; C3_prime [label="C3"', pos="0.5, 4.8!"]; H3_prime [label="H", pos="1.5, 4.8!"]; O3_prime [label="O", pos="0.2, 5.8!"]; H_O3_prime [label="H", pos="0.8, 6.3!"]; C4_prime [label="C4"', pos="1.5, 3.8!"]; H4_prime [label="H", pos="2.5, 3.8!"]; O4_prime [label="O", pos="1.2, 2.2!"]; C5_prime [label="C5"', pos="2.5, 4.8!"]; H5_prime1



[label="H", pos="2.2, 5.8!"]; H5_prime2 [label="H", pos="3.5, 4.8!"]; O5_prime [label="O", pos="3.2, 5.8!"]; H_O5_prime [label="H", pos="3.8, 6.3!"];

// Edges for the uracil ring N1 -- C2; C2 -- O2 [style=double]; C2 -- N3; N3 -- H3; N3 -- C4; C4 -- O4 [style=double]; C4 -- C5; C5 -- I5; C5 -- C6 [style=double]; C6 -- H6; C6 -- N1;

// Edges for the sugar ring C1_prime -- H1_prime; C1_prime -- C2_prime; C1_prime -- C4_prime; C2_prime -- C3_prime; C3_prime -- C3_prime; C3_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C4_prime; C4_prime; C4_prime; C4_prime; C4_prime; C5_prime -- C5_prime; C5_prime -- H5_prime2; C5_prime -- O5_prime; O5_prime -- H_O5_prime;

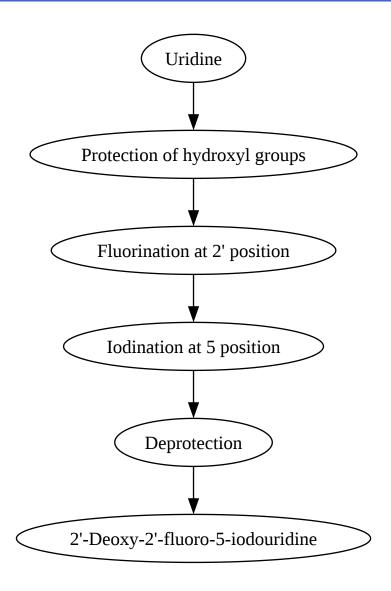
// Edge connecting the base and sugar N1 -- C1 prime; }

Figure 1: Chemical structure of **2'-Deoxy-2'-fluoro-5-iodouridine**.

Synthesis

A general strategy for the synthesis of **2'-deoxy-2'-fluoro-5-iodouridine** involves the following key steps. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, may vary and require optimization.





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Figure 2: General synthetic workflow.

Experimental Protocol: A Representative Synthesis

While a definitive, publicly available step-by-step protocol for the synthesis of **2'-Deoxy-2'-fluoro-5-iodouridine** is not readily available in the searched literature, a plausible synthesis can be adapted from methods used for similar fluorinated nucleosides. A common approach involves the treatment of a 2,2'-anhydrouridine intermediate with a fluorinating agent.

 Preparation of 2,2'-Anhydrouridine: This intermediate can be synthesized from uridine through a multi-step process involving protection of the 3' and 5' hydroxyl groups, followed by intramolecular cyclization.



- Fluorination: The 2,2'-anhydrouridine is then treated with a fluorinating agent, such as hydrogen fluoride in pyridine or other suitable fluoride sources, to introduce the fluorine atom at the 2' position. This reaction cleaves the anhydro bridge.
- Iodination: The resulting 2'-deoxy-2'-fluorouridine is then subjected to iodination at the 5-position of the uracil ring. This can be achieved using iodine in the presence of an oxidizing agent, such as nitric acid or ceric ammonium nitrate.
- Deprotection and Purification: Finally, any protecting groups on the sugar moiety are removed, and the final product is purified using techniques like column chromatography and recrystallization to yield pure **2'-Deoxy-2'-fluoro-5-iodouridine**.

Biological Activity and Mechanism of Action

2'-Deoxy-2'-fluoro-5-iodouridine exhibits both antiviral and anticancer activities. Its primary mechanism of action involves the inhibition of DNA synthesis.

Antiviral Activity: The compound is a potent inhibitor of various DNA viruses, including Herpes Simplex Virus (HSV).

Anticancer Activity: It has demonstrated cytotoxic effects against various cancer cell lines.

Mechanism of Action: The biological activity of **2'-Deoxy-2'-fluoro-5-iodouridine** is primarily attributed to its ability to interfere with DNA synthesis through the inhibition of thymidylate synthase (TS).

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Figure 3: Inhibition of Thymidylate Synthase pathway.

Upon entering the cell, **2'-Deoxy-2'-fluoro-5-iodouridine** is phosphorylated to its monophosphate form. This monophosphate analog then acts as a potent inhibitor of thymidylate synthase. Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By



inhibiting this enzyme, the compound depletes the intracellular pool of dTMP, leading to the cessation of DNA replication and ultimately inducing apoptosis (programmed cell death).

Experimental Protocols for Biological Evaluation

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of **2'-Deoxy-2'-fluoro-5-iodouridine** on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HeLa, A549)
- Complete cell culture medium
- 96-well plates
- 2'-Deoxy-2'-fluoro-5-iodouridine stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **2'-Deoxy-2'-fluoro-5-iodouridine** in complete medium. Remove the old medium from the wells and add 100 μL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

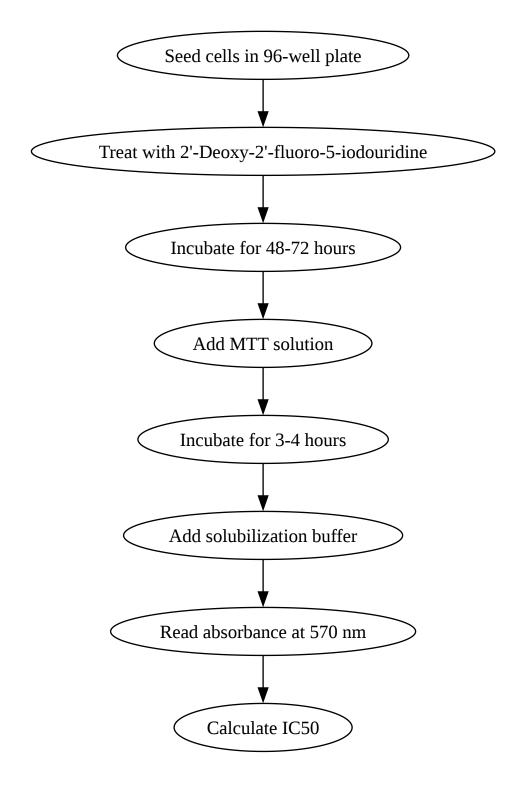
Foundational & Exploratory





- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).





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Figure 4: MTT assay workflow.

4.2. Antiviral Plaque Reduction Assay



This protocol provides a general framework for evaluating the antiviral activity of **2'-Deoxy-2'-fluoro-5-iodouridine** against viruses like Herpes Simplex Virus (HSV).

Materials:

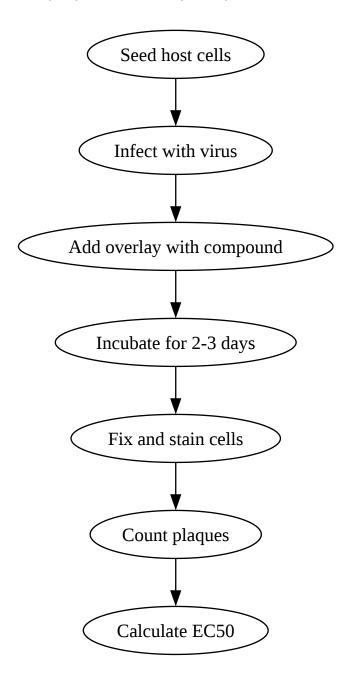
- Host cell line susceptible to the virus (e.g., Vero cells for HSV)
- Virus stock of known titer
- Complete cell culture medium
- 6-well or 12-well plates
- 2'-Deoxy-2'-fluoro-5-iodouridine stock solution (in DMSO)
- Overlay medium (e.g., medium containing 1% methylcellulose)
- · Crystal violet staining solution

Procedure:

- Cell Seeding: Seed host cells into plates to form a confluent monolayer.
- Virus Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a specific multiplicity of infection (MOI) for 1-2 hours.
- Compound Treatment: After the infection period, remove the virus inoculum and wash the
 cells. Add overlay medium containing various concentrations of 2'-Deoxy-2'-fluoro-5iodouridine. Include a virus control (no compound) and a cell control (no virus, no
 compound).
- Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
- Plaque Visualization: Remove the overlay medium and fix the cells with methanol. Stain the cells with crystal violet solution.
- Plaque Counting: Count the number of plaques in each well.



• Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value (the effective concentration that reduces plaque formation by 50%).



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Figure 5: Plaque reduction assay workflow.

Signaling Pathways in Apoptosis Induction

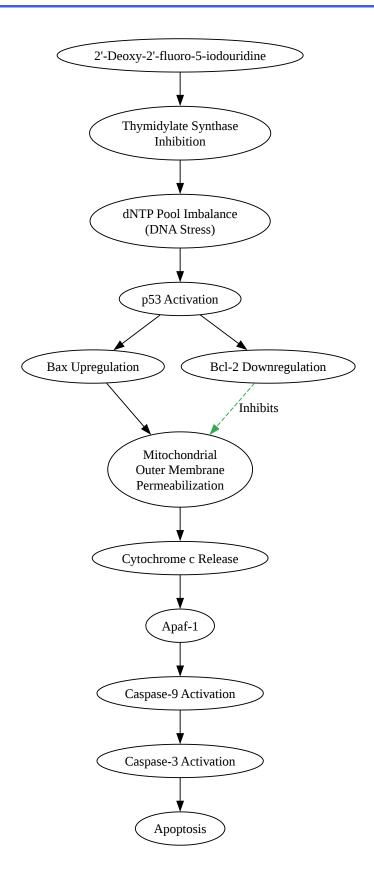






The inhibition of thymidylate synthase by **2'-Deoxy-2'-fluoro-5-iodouridine** leads to an imbalance in the deoxynucleotide pool, which is a potent trigger for the intrinsic pathway of apoptosis.





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Figure 6: Intrinsic apoptosis pathway.



The DNA stress caused by the lack of dTMP can activate the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the dismantling of the cell and apoptotic cell death.

Conclusion

2'-Deoxy-2'-fluoro-5-iodouridine is a promising nucleoside analog with well-defined antiviral and anticancer properties. Its mechanism of action, centered on the inhibition of thymidylate synthase, provides a clear rationale for its biological effects. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in in vivo models and to optimize its pharmacological properties for potential clinical applications.

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